(3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride
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Overview
Description
(3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, organic synthesis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate piperidine derivative.
Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring.
Amine Substitution: Substitution of the amine group at the 4-position with N,N-dimethylamine.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the removal of the fluorine atom or reduction of the amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
(3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound may act on:
Receptors: Binding to specific receptors in biological systems to exert its effects.
Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Ion Channels: Modulating ion channels to influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-Fluoro-N,N-dimethylpiperidine: Lacks the amine group at the 4-position.
(3S,4R)-3-Fluoro-N-methylpiperidin-4-amine: Has a single methyl group instead of two.
(3S,4R)-3-Fluoro-N,N-diethylpiperidin-4-amine: Contains ethyl groups instead of methyl groups.
Uniqueness
(3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and N,N-dimethylamine groups. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S,4R)-3-fluoro-N,N-dimethylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h6-7,9H,3-5H2,1-2H3;2*1H/t6-,7+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPCYUMLEXPFIL-AUCRBCQYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNCC1F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCNC[C@@H]1F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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